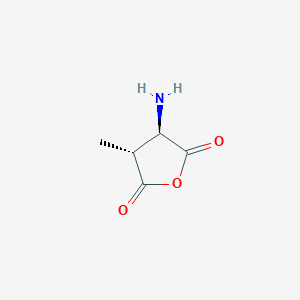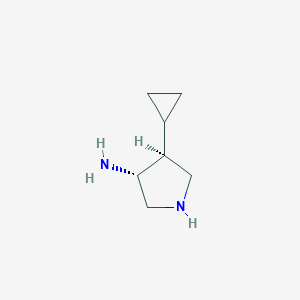
Interferonbeta1a/Humaninterferonbeta1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interferon beta-1a (also known as Interferonbeta1a/Humaninterferonbeta1a) is a cytokine in the interferon family used to treat multiple sclerosis (MS) . It is produced by mammalian cells .
Synthesis Analysis
Interferon beta-1a is expressed by all nucleated cells and may be expressed in isolation of all other IFN-I . Two IFN-I genes are selectively expressed in specific organs or by specific cell types . The synthesis of Interferon beta-1a involves complex biological processes .Molecular Structure Analysis
The crystal structure of glycosylated human IFN-beta has been determined at 2.2-A resolution by molecular replacement . The molecule adopts a fold similar to that of the previously determined structures of murine IFN-beta and human IFN-alpha2b but displays several distinct structural features .Chemical Reactions Analysis
The chemical reactions involving Interferon beta-1a are complex and involve various biological processes . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
Interferon beta-1a has unique physical and chemical properties that contribute to its biological activity . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wirkmechanismus
Zukünftige Richtungen
There is ongoing research into the potential uses of Interferon beta-1a, including its potential role in the treatment of viral infections such as COVID-19 . Future studies evaluating whether IFN-β protects pwMS also from long-COVID-19 could shed light on a possible role of this molecule in this setting .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Interferonbeta1a/Humaninterferonbeta1a can be achieved through recombinant DNA technology. The gene encoding for human interferon beta 1a can be cloned and expressed in a suitable host organism such as E. coli or mammalian cells. The expressed protein can then be purified and formulated into the final product.", "Starting Materials": [ "Plasmid containing the gene for human interferon beta 1a", "Host organism (E. coli or mammalian cells)", "Culture media", "Purification reagents" ], "Reaction": [ "1. Cloning of the gene for human interferon beta 1a into a suitable expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the protein in the host organism using appropriate culture conditions", "4. Harvesting of the cells and lysis to release the protein", "5. Purification of the protein using chromatography techniques such as ion exchange, size exclusion, and affinity chromatography", "6. Formulation of the purified protein into the final product" ] } | |
CAS-Nummer |
145258-61-3 |
Produktname |
Interferonbeta1a/Humaninterferonbeta1a |
Molekularformel |
C4HClN2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




